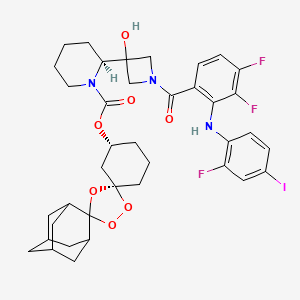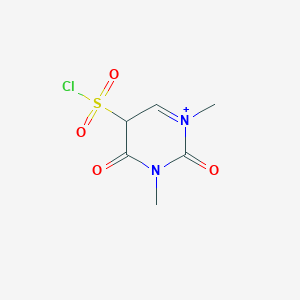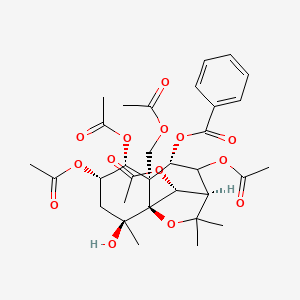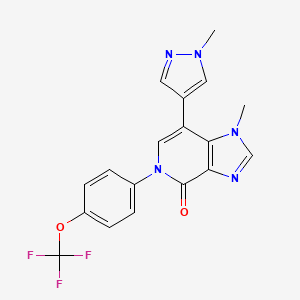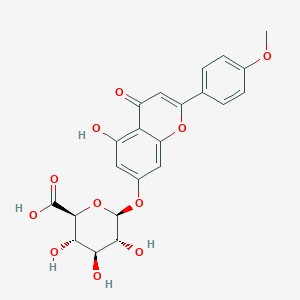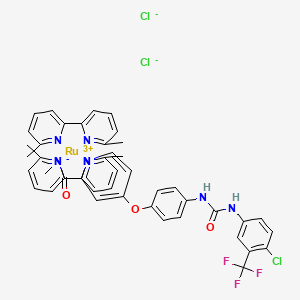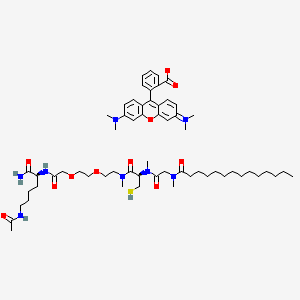
mgc(3Me)TMR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mgc(3Me)TMR is a Golgi probe designed based on tetramethylrhodamine. It is used primarily in scientific research for live-cell imaging of the Golgi apparatus . The compound is known for its high specificity and effectiveness in staining the Golgi apparatus, making it a valuable tool in cellular biology .
Preparation Methods
The synthesis of mgc(3Me)TMR involves the incorporation of tetramethylrhodamine into a molecular structure that targets the Golgi apparatus. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of tetramethylrhodamine .
Chemical Reactions Analysis
mgc(3Me)TMR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the molecular structure of this compound, affecting its fluorescence properties.
Substitution: Substitution reactions can modify the functional groups attached to the tetramethylrhodamine core, potentially altering its targeting capabilities
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
mgc(3Me)TMR has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in live-cell imaging to study the Golgi apparatus and its functions.
Medicine: Utilized in research to understand cellular processes and disease mechanisms involving the Golgi apparatus.
Industry: Applied in the development of new diagnostic tools and techniques for cellular imaging
Mechanism of Action
The mechanism of action of mgc(3Me)TMR involves its ability to specifically bind to the Golgi apparatus. This binding is facilitated by the tetramethylrhodamine core, which interacts with specific molecular targets within the Golgi. The compound’s fluorescence properties allow for the visualization of the Golgi apparatus in live cells, providing valuable insights into cellular processes .
Comparison with Similar Compounds
mgc(3Me)TMR is unique in its high specificity and effectiveness in staining the Golgi apparatus. Similar compounds include:
BODIPY FL C5-ceramide: Another Golgi probe with different fluorescence properties.
NBD C6-ceramide: A Golgi probe with a different molecular structure and targeting mechanism.
DiOC6(3): A general organelle stain that can also label the Golgi apparatus but with less specificity
This compound stands out due to its superior specificity and effectiveness in live-cell imaging of the Golgi apparatus .
Properties
Molecular Formula |
C60H90N8O11S |
|---|---|
Molecular Weight |
1131.5 g/mol |
IUPAC Name |
N-[2-[[(2R)-1-[2-[2-[2-[[(2S)-6-acetamido-1-amino-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl-methylamino]-1-oxo-3-sulfanylpropan-2-yl]-methylamino]-2-oxoethyl]-N-methyltetradecanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C36H68N6O8S.C24H22N2O3/c1-6-7-8-9-10-11-12-13-14-15-16-20-33(45)41(4)26-34(46)42(5)31(28-51)36(48)40(3)22-23-49-24-25-50-27-32(44)39-30(35(37)47)19-17-18-21-38-29(2)43;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h30-31,51H,6-28H2,1-5H3,(H2,37,47)(H,38,43)(H,39,44);5-14H,1-4H3/t30-,31-;/m0./s1 |
InChI Key |
WKLUUIXUGAUOFU-PNXDLZEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C)C(=O)N.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C)C(=O)N.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
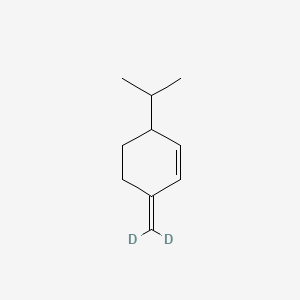
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
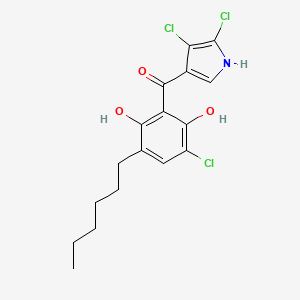
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)
![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
